Deschloroaripiprazole
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Description
Deschloroaripiprazole is a chemical compound related to aripiprazole, a medication primarily used to treat schizophrenia and bipolar disorder. While specific information on Deschloroaripiprazole is scarce, understanding its chemical structure and properties can be approached by studying related compounds and general principles of organic and medicinal chemistry.
Synthesis Analysis
The synthesis of complex organic molecules like Deschloroaripiprazole often involves multi-step chemical reactions, starting from simpler molecules. For instance, the synthesis of similar compounds has been demonstrated through methods such as the enantioselective oxa-Michael reaction, which could potentially be applied or adapted for Deschloroaripiprazole synthesis (Ravindra, Maity, Das, & Ghorai, 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to Deschloroaripiprazole can be elucidated using techniques like X-ray crystallography, which provides detailed information on the arrangement of atoms within a molecule and its stereochemistry (Stibrany & Potenza, 2009).
Chemical Reactions and Properties
Chemical reactions involving compounds like Deschloroaripiprazole can include processes such as dealkylation, as seen in the degradation of similar molecules by radicals (Lutze et al., 2015). These reactions can significantly affect the chemical properties and biological activity of the compound.
Scientific Research Applications
Cariprazine and Its Pharmacological Profile
Cariprazine Overview Cariprazine is a novel atypical antipsychotic drug approved for treating adults with schizophrenia and bipolar manic or mixed episodes. It exhibits a partial agonist action on dopamine D2, D3 receptors, and serotonin 5-HT1A receptors, with antagonist effects on 5-HT2A, 5-HT2B, and H1 receptors. This pharmacological differentiation from other antipsychotics, both typical and atypical, is noteworthy. Cariprazine and its metabolites, desmethyl-cariprazine (DCAR) and didesmethyl-cariprazine (DDCAR), have a unique pharmacokinetic profile that contributes to its effectiveness and safety in treating bipolar I disorder and schizophrenia (Patel et al., 2022).
Clinical Applications and Efficacy The clinical efficacy of Cariprazine has been demonstrated in various studies, showcasing its potential benefits as a therapeutic alternative in addressing the clinical needs for better therapy in severe neuropsychiatric conditions. Cariprazine's ability to address a wide array of psychopathological symptoms, including reality distortion, disorganized thought, negative symptoms, mood disturbances, anhedonia, and cognitive impairment, is attributed to its predominantly D3 receptor preferring affinity. This functional selectivity, according to the prevailing neuronal environment, contributes to its efficacy across a broad spectrum of symptoms and to a favorable side effect profile. Cariprazine may be particularly advantageous for patients with predominant negative and cognitive symptoms of schizophrenia, as well as those with metabolic syndrome (Batinić et al., 2021).
Pharmacokinetic Considerations Cariprazine's pharmacokinetics is less dependent on cytochrome P450 enzymes than other drugs in its class, resulting in greater consistency across patients with different genotypes. This pharmacokinetic profile, characterized by the nonenzymatic clearance of Cariprazine, ensures more stable and predictable drug levels in the body, potentially reducing the risk of adverse reactions and increasing treatment efficacy (Vasiliu, 2023).
properties
IUPAC Name |
7-[4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2/c24-20-5-1-2-6-22(20)27-14-12-26(13-15-27)11-3-4-16-29-19-9-7-18-8-10-23(28)25-21(18)17-19/h1-2,5-7,9,17H,3-4,8,10-16H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWZYPOWFMWSAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deschloroaripiprazole | |
CAS RN |
203395-81-7 |
Source
|
Record name | Deschloro aripiprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203395817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESCHLORO ARIPIPRAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353J3NU2S8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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